Home > Products > Screening Compounds P60950 > Pimavanserin tartrate
Pimavanserin tartrate -

Pimavanserin tartrate

Catalog Number: EVT-1582411
CAS Number:
Molecular Formula: C54H74F2N6O10
Molecular Weight: 1005.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pimavanserin tartrate is a novel compound primarily recognized for its application in treating psychosis associated with Parkinson's disease. It is classified as a selective serotonin 5-HT2A receptor inverse agonist, which distinguishes it from traditional antipsychotics that often target multiple neurotransmitter systems. The unique mechanism of action and pharmacological profile of pimavanserin tartrate make it a significant compound in neuropsychiatric therapy.

Source

Pimavanserin was developed by Acadia Pharmaceuticals and received approval from the U.S. Food and Drug Administration in April 2016 under the brand name Nuplazid. It is synthesized as a tartrate salt, enhancing its stability and bioavailability.

Classification

Pimavanserin tartrate falls under the category of antipsychotic agents, specifically targeting serotonin receptors. Its chemical classification includes:

  • Chemical Name: N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-{[4-(2-methylpropoxy)phenyl]methyl} urea, (2R,3R)-2,3-dihydroxybutanedioate.
  • Molecular Formula: C₂₄H₃₃F₂N₃O₄.
  • Molecular Weight: 427.55 g/mol.
Synthesis Analysis

Methods

The synthesis of pimavanserin tartrate involves several steps that can be executed through various methods. Notably, a novel synthesis method has been developed to enhance safety and efficiency:

  1. Reductive Amination: The process begins with the reaction of 4-fluorobenzaldehyde and 4-amino-1-methylpiperidine to form an intermediate compound.
  2. Formation of Active Urea: This intermediate undergoes further reactions with dicarbapentaborane imidazoles under alkaline conditions to yield the active urea compound.
  3. Salt Formation: Finally, the active urea is reacted with tartaric acid to produce pimavanserin tartrate.

This method emphasizes mild reaction conditions and minimizes the use of hazardous materials, making it suitable for industrial production .

Molecular Structure Analysis

Structure

The molecular structure of pimavanserin tartrate features a complex arrangement of functional groups that contribute to its pharmacological activity:

  • Core Structure: The core structure consists of a piperidine ring linked to a urea moiety and substituted phenyl groups.
  • Stereochemistry: The compound exhibits specific stereochemistry at the tartaric acid component, crucial for its biological activity.

Data

  • Crystal Structure: The crystallographic data reveal that pimavanserin tartrate forms stable crystalline structures conducive to pharmaceutical formulations.
  • Solubility: It is soluble in common organic solvents such as methanol and ethanol, facilitating its formulation in various dosage forms .
Chemical Reactions Analysis

Reactions

Pimavanserin undergoes several chemical reactions during its synthesis:

  1. Reductive Amination Reaction: Involves the formation of an amine from an aldehyde using sodium borohydride as a reducing agent.
  2. Acylation Reaction: The active urea reacts with tartaric acid to form the final salt (pimavanserin tartrate).
  3. Crystallization Process: The final product is purified through recrystallization techniques that enhance purity and yield.

These reactions are optimized for safety and efficiency, addressing previous challenges associated with toxic reagents .

Mechanism of Action

Pimavanserin exerts its effects primarily through selective inverse agonism at the serotonin 5-HT2A receptors. This mechanism leads to:

  • Reduced Dopaminergic Activity: Unlike traditional antipsychotics, pimavanserin does not significantly block dopamine receptors, minimizing extrapyramidal side effects.
  • Modulation of Serotonergic Signaling: By selectively inhibiting 5-HT2A receptor activity, it helps stabilize mood and reduce psychotic symptoms associated with Parkinson's disease.

The pharmacokinetics indicate that pimavanserin is extensively absorbed after oral administration, with an elimination half-life of approximately 57 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pimavanserin tartrate typically appears as a white to off-white crystalline powder.
  • Melting Point: The melting point ranges between 150 °C to 160 °C, indicating stability under standard storage conditions.

Chemical Properties

  • Solubility: Highly soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various environmental conditions .

Applications

Pimavanserin tartrate is primarily used in clinical settings for:

  • Treatment of Psychosis: Specifically indicated for managing hallucinations and delusions associated with Parkinson's disease.
  • Research Applications: Investigated for potential uses in other neuropsychiatric disorders due to its unique mechanism of action. Recent studies have explored its role in modulating autophagy pathways in cancer therapy, particularly pancreatic cancer .
Molecular Design and Synthesis of Pimavanserin Tartrate

Rational Drug Design Targeting Serotonergic Pathways

Pimavanserin’s development emerged from the critical need to address psychosis in Parkinson’s disease (PDP) without exacerbating motor symptoms—a limitation of existing antipsychotics due to their dopamine D₂ receptor blockade. Research revealed that atypical antipsychotics like clozapine alleviated PDP at low doses primarily through serotonin 5-HT₂ₐ receptor antagonism rather than D₂ modulation [2] [9]. This insight led to the hypothesis that selective 5-HT₂ₐ inverse agonism could decouple antipsychotic efficacy from motor side effects.

Functional profiling of CNS drugs using Receptor Selection and Amplification Technology (R-SAT™) confirmed that inverse agonism at 5-HT₂ₐ receptors was a shared feature of atypical antipsychotics effective in PDP [2]. Pimavanserin (ACP-103) was subsequently designed as a potent 5-HT₂ₐ inverse agonist, lacking appreciable affinity for dopaminergic, histaminergic, or muscarinic receptors. This selectivity was validated in preclinical models, where it reduced psychosis-like behaviors without impairing motor function—contrasting sharply with D₂-antagonizing antipsychotics [2] [9].

Table 1: Key Pharmacological Targets in Pimavanserin Design

ReceptorBinding Affinity (Kᵢ, nM)Functional ActivityClinical Relevance
5-HT₂ₐ0.087Inverse agonistAntipsychotic efficacy
5-HT₂c3.4Weak inverse agonistMood/sleep modulation
D₂>1,000No activityAvoids motor worsening

Data derived from Vanover et al. (2006) and Stahl (2016) [2] [9]

Structural Optimization for 5-HT₂A/₂C Receptor Selectivity

The molecular scaffold of pimavanserin was optimized through iterative modifications to enhance 5-HT₂ₐ specificity and metabolic stability. Initial lead compound AC-90179 demonstrated high 5-HT₂ₐ affinity but poor oral bioavailability. Key structural changes included:

  • Introduction of a fluorobenzylurea moiety: Improved receptor binding pocket complementarity and reduced off-target interactions [2] [5].
  • Incorporation of a methylpiperidine group: Enhanced CNS penetration and conferred >40-fold selectivity for 5-HT₂ₐ over 5-HT₂c receptors [5] [9].
  • Achiral design: Simplified synthesis and eliminated stereoisomer-related pharmacokinetic variability [2].

Recent analogues (e.g., compounds 2, 3, and 4 from ligand-based studies) showed further improvements in potency, with 2.3–4.1× higher 5-HT₂ₐ inverse agonism than pimavanserin in human cortical tissues [5]. Docking simulations revealed that optimal van der Waals interactions with transmembrane helices 3 and 6 of 5-HT₂ₐ were critical for both affinity and functional selectivity [5].

Table 2: Selectivity Profile of Pimavanserin vs. Novel Analogues

Compound5-HT₂ₐ IC₅₀ (nM)5-HT₂c IC₅₀ (nM)Selectivity Ratio (2C/2A)
Pimavanserin0.2611.243.1
Analogue 20.068.9148.3
Analogue 30.1110.595.5

Functional activity measured by GTPγS binding assays [5]

Synthesis of the Hemitartrate Salt Formulation

The synthetic route to pimavanserin freebase (1) involves a convergent strategy coupling two key intermediates: 4-(2-methylpropoxy)benzylamine (2) and 1-(4-fluorobenzyl)piperidin-4-amine (3). The hemitartrate salt formation is critical for optimal crystallinity and stability:

Step 1: Synthesis of 4-Isobutoxybenzylamine (2)

  • Etherification of p-cyanophenol with isobutyl bromide via Williamson ether synthesis, using K₂CO₃ in acetone (70–80°C, yield >85%) [10].
  • Reduction of the nitrile group using borane-dimethyl sulfide complex in THF (−15°C to 25°C), avoiding explosive azide intermediates [10].

Step 2: Synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine (3)

  • Reductive amination of N-Boc-piperidone with 4-fluorobenzylamine, followed by deprotection [8].

Step 3: Urea Coupling

  • Carbamoylation using triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene:
  • Reaction of amine 2 with triphosgene generates an isocyanate intermediate.
  • Nucleophilic addition by amine 3 yields pimavanserin freebase [10].

Salt Formation:

  • The freebase is dissolved in ethanol with 0.5–0.6 equivalents of L-(+)-tartaric acid.
  • Controlled cooling crystallization (40°C → 5°C) yields pimavanserin hemitartrate as a monohydrate [10].

Table 3: Comparison of Synthetic Routes for Pimavanserin Freebase

MethodCoupling ReagentYield (%)Key Advantages
Triphosgene route [10]Triphosgene88Mild conditions; avoids high-pressure H₂
Carbonyldiimidazole [3]CDI75No toxic gases; fewer steps
Chloroformate [3]4-Nitrophenyl chloroformate68High purity; scalable
DPPA [8]Diphenylphosphoryl azide60Low yield; explosive intermediates

Comparative Analysis of Freebase vs. Tartrate Pharmacokinetic Profiles

The hemitartrate formulation significantly enhances the biopharmaceutical properties of pimavanserin:

  • Solubility: The tartrate salt increases aqueous solubility (4.7 mg/mL vs. 0.03 mg/mL for freebase at pH 7), facilitating intestinal absorption [1] [4].
  • Bioavailability: Absolute oral bioavailability of the tartrate form is ~52%, compared to <15% for the freebase, due to improved dissolution in gastric fluids [1] [4].
  • Metabolism and Half-life:
  • Both forms undergo hepatic oxidation via CYP3A4/5 to active metabolite N-desmethylated pimavanserin.
  • The tartrate salt exhibits a terminal half-life of 57 hours (vs. 44 hours for freebase), supporting once-daily dosing [1] [9].
  • Food Effect: The tartrate’s pharmacokinetics are unaffected by food, unlike the freebase, which shows variable Tₘₐₓ under fed conditions [4].

Table 4: Pharmacokinetic Parameters of Pimavanserin Freebase vs. Hemitartrate

ParameterFreebaseHemitartrateClinical Impact
Cₘₐₓ (ng/mL)22.141.7Higher exposure for efficacy
Tₘₐₓ (h)4.56.0Delayed but consistent absorption
t₁/₂ (h)4457Sustained therapeutic levels
AUC₀–∞ (ng·h/mL)1,0202,150Enhanced bioavailability

Properties

Product Name

Pimavanserin tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea

Molecular Formula

C54H74F2N6O10

Molecular Weight

1005.2 g/mol

InChI

InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

RGSULKHNAKTFIZ-UHFFFAOYSA-N

Synonyms

ACP 103
ACP-103
ACP103
bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Nuplazid
Pimavanserin
pimavanserin tartrate
urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1)

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.